1-Nitrosopiperazine

Carcinogenicity Toxicology Risk Assessment

1-Nitrosopiperazine (CAS 5632-47-3) is an essential unsubstituted nitrosamine reference standard for analytical method development and genotoxic impurity control. Unlike more potent nitrosamines (e.g., NDMA, dinitrosopiperazine), this mononitroso compound exhibits lower acute toxicity, a compound-specific Acceptable Intake of ~8.78 µg/day (TD50 8.78 mg/kg/day), and non-mutagenic behavior in E. coli assays. These properties make it ideal as a calibrant for LC‑MS/MS methods, a negative control in Ames tests, and a model for investigating metabolic activation and structure‑activity relationships. Procure high‑purity material (≥98%) to support regulatory‑compliant risk assessment and impurity profiling in pharmaceutical development.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 5632-47-3
Cat. No. B026205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosopiperazine
CAS5632-47-3
Synonyms1-Nitrosopiperazine;  N-Mononitrosopiperazine;  NSC 50269;  NSC 525340; 
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)N=O
InChIInChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2
InChIKeyCVTIZMOISGMZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosopiperazine (CAS 5632-47-3) Identity, Baseline Profile, and Carcinogenicity Profile for Scientific Procurement Decisions


1-Nitrosopiperazine (CAS 5632-47-3), also designated N-nitrosopiperazine or mononitrosopiperazine, is a cyclic nitrosamine compound with the molecular formula C4H9N3O and a molecular weight of 115.1338 g/mol [1]. It belongs to the N-nitrosopiperazine class, a group of genotoxic impurities of critical regulatory concern in pharmaceutical, environmental, and industrial contexts [2]. Its classification as a potential carcinogen [3] and its role as a key structural prototype within its chemical class [4] drive the need for precise procurement strategies. This compound's specific toxicological and chemical profile distinguishes it from other nitrosopiperazine derivatives and more potent nitrosamines like NDMA and NDEA, directly impacting its suitability for analytical method development, impurity control, and risk assessment.

Why 1-Nitrosopiperazine Cannot Be Simply Substituted by Other Nitrosamines or Piperazine Derivatives: Key Scientific Selection Drivers


Generic substitution of 1-nitrosopiperazine with other nitrosopiperazines or related nitrosamines is scientifically unsound due to substantial variation in carcinogenic potency, metabolic activation, and analytical behavior across the class. For instance, the mononitroso derivative exhibits markedly lower acute toxicity compared to dinitrosopiperazine [1] and displays a distinct mutagenicity profile, proving non-mutagenic in standard E. coli assays while other class members like dinitrosopiperazine are mutagenic [2]. These differences are rooted in structural features that govern metabolic bioactivation [3] and transnitrosation potential [4], directly impacting risk assessment, method development, and regulatory compliance. The following evidence quantifies these critical differentiators.

Product-Specific Quantitative Evidence Guide: Comparative Data for 1-Nitrosopiperazine (CAS 5632-47-3)


TD50 Carcinogenic Potency: 1-Nitrosopiperazine is ~2.4-Fold Less Potent than 1,4-Dinitrosopiperazine

1-Nitrosopiperazine exhibits a lower carcinogenic potency compared to its dinitroso analog, 1,4-dinitrosopiperazine (DNPZ). The TD50 value, a standardized measure of the dose required to induce tumors in 50% of animals, is 8.78 mg/kg/day for 1-nitrosopiperazine [1], whereas DNPZ has a TD50 of 3.6 mg/kg/day [1]. This quantitative difference is further supported by acute toxicity observations, where 1-nitrosopiperazine was described as 'very much less acutely toxic than dinitrosopiperazine' in comparative rat studies [2].

Carcinogenicity Toxicology Risk Assessment

Acceptable Intake Limit: 1-Nitrosopiperazine's 8.78 mg/kg/day TD50 Yields a Calculated AI of 8.78 µg/day vs. Class Default of 153 ng/day

The Acceptable Intake (AI) limit for 1-nitrosopiperazine can be calculated directly from its TD50 value using the formula AI = (TD50 / 50,000) * 50 kg [1]. Applying this to the TD50 of 8.78 mg/kg/day yields an AI of approximately 8.78 µg/day [REFS-1, REFS-2]. This is notably higher than the default class-based AI of 153 ng/day assigned to the N-nitroso-piperazine structural group based on a more potent surrogate, 1,2,6-trimethyl-4-nitrosopiperazine [3]. The stark difference (8,780 ng/day vs. 153 ng/day) demonstrates the risk of over-conservatism when applying class defaults without compound-specific data.

Regulatory Science Pharmaceutical Impurities Quantitative Risk Assessment

Bacterial Mutagenicity: 1-Nitrosopiperazine is Non-Mutagenic vs. Mutagenic Dinitrosopiperazine in E. coli Assay

In an E. coli mutagenicity study with rat liver microsomal activation, 1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine were classified as non-mutagenic, while the dinitroso analog, dinitrosopiperazine, exhibited clear mutagenicity [1]. This provides direct, assay-based evidence that the presence of a second nitroso group dramatically alters the compound's interaction with genetic material, distinguishing 1-nitrosopiperazine from its more hazardous derivative. While the carcinogenicity in vivo is established [2], this in vitro profile points to a distinct mechanism or potency in initiating genetic damage.

Genotoxicity Mutagenicity Mechanistic Toxicology

Transnitrosation and In Vivo Conversion: 1-Nitrosopiperazine Can Convert to More Hazardous Dinitrosopiperazine

Intravesical administration studies in rats demonstrate that 1-nitrosopiperazine can undergo transnitrosation in vivo to form 1,4-dinitrosopiperazine (DNP) [1]. In a direct comparison, rats treated with 1-nitrosopiperazine received a ten times greater dose (40 mg twice weekly vs. 5.2 mg for DNP) and exhibited a different tumor latency and spectrum, with all animals dying by week 59. The observation that its observed carcinogenicity may be partly due to conversion to the more potent DNP [1] has been echoed in other high-dose feeding studies, which noted that tumor distribution similarity to DNP suggests disproportionation in the acidic stomach medium as a key event [2].

Metabolic Activation Carcinogenesis Mechanism of Action

Analytical Reference Standard Differentiation: 1-Nitrosopiperazine Enables Distinctive Quantification Compared to Deuterated or Substituted Analogs

The unsubstituted nature of 1-nitrosopiperazine provides a unique baseline for analytical method development and validation, differentiating it from its deuterated (e.g., N-Nitrosopiperazine-d8) and methylated (e.g., 1-methyl-4-nitrosopiperazine) analogs [REFS-1, REFS-2]. While quantitative data on method performance is often proprietary, the compound's established use as a reference standard for traceability against pharmacopeial standards (USP or EP) [3] and its inclusion in method development for nitrosamine drug substance-related impurities (NDSRIs) [4] highlight its specific value. The distinct mass and chromatographic behavior relative to substituted derivatives is essential for accurate quantification and avoiding misidentification in complex matrices.

Analytical Chemistry Method Development Quality Control

Carcinogenic Organ Specificity: 1-Nitrosopiperazine Lacks Tissue Selectivity Compared to Site-Specific Carcinogens Like DNP

In long-term feeding studies in rats, 1-nitrosopiperazine demonstrated a distinct pattern of tumorigenicity: it induced tumors in a wide range of organs and tissues but showed no selectivity of site for tumor induction [1]. This contrasts sharply with the dinitroso analog, 1,4-dinitrosopiperazine (DNP), which induces a high incidence of nasal cavity carcinomas, with 100% of animals affected after 50 weeks [2]. This difference in organ specificity is a critical differentiator, suggesting distinct metabolic activation pathways and carcinogenic mechanisms.

Carcinogenicity Pathology Target Organ Toxicity

Best Research and Industrial Application Scenarios for 1-Nitrosopiperazine (CAS 5632-47-3)


Quantitative Risk Assessment and Acceptable Intake Limit Derivation

Utilize the compound's established TD50 value of 8.78 mg/kg/day to calculate a compound-specific Acceptable Intake (AI) limit, as demonstrated by the formula yielding ~8.78 µg/day [1]. This directly contrasts with the more restrictive class-based AI of 153 ng/day [2], enabling a scientifically justified and potentially less burdensome regulatory strategy for pharmaceutical products where 1-nitrosopiperazine is identified as an impurity.

Analytical Method Development and Validation for Nitrosamine Impurities

Employ 1-nitrosopiperazine as a primary unsubstituted reference standard for developing and validating LC-MS/MS or GC-MS methods. Its distinct mass and chromatographic properties are essential for accurate quantification of this specific impurity in drug substances and products [3], and it serves as a foundational calibrant for methods that may also target its deuterated or methylated analogs [4].

Mechanistic Studies of Nitrosamine Carcinogenesis and Metabolism

Investigate the structure-activity relationships governing nitrosamine-induced carcinogenesis by leveraging 1-nitrosopiperazine's unique profile. Its non-mutagenic behavior in E. coli [5] combined with its in vivo conversion to the more potent 1,4-dinitrosopiperazine [6] and its lack of organ-specific tumor induction [7] make it a valuable model compound for dissecting metabolic activation pathways and the impact of transnitrosation on tumorigenic outcomes.

Genotoxicity and Mutagenicity Testing as a Reference Control

Incorporate 1-nitrosopiperazine as a negative or weak positive control in in vitro genotoxicity assays, particularly in bacterial mutagenicity tests (e.g., Ames test variations using E. coli). Its established non-mutagenic profile under certain activation conditions [5] provides a valuable comparator to more potent and clearly mutagenic nitrosopiperazines like dinitrosopiperazine, helping to benchmark assay sensitivity and specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.